Isopropyl 2-hydroxy-5-iodobenzoate
Description
Isopropyl 2-hydroxy-5-iodobenzoate is an iodine-substituted benzoic acid ester with the molecular formula $ \text{C}{10}\text{H}{11}\text{IO}_3 $. It features a hydroxyl group at the ortho-position and an iodine atom at the para-position on the aromatic ring, combined with an isopropyl ester moiety.
Properties
CAS No. |
15125-87-8 |
|---|---|
Molecular Formula |
C10H11IO3 |
Molecular Weight |
306.1 g/mol |
IUPAC Name |
propan-2-yl 2-hydroxy-5-iodobenzoate |
InChI |
InChI=1S/C10H11IO3/c1-6(2)14-10(13)8-5-7(11)3-4-9(8)12/h3-6,12H,1-2H3 |
InChI Key |
RBOQHPLFKLNTKX-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)I)O |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)I)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Iodine Substitution : The iodine atom increases molecular weight and lipophilicity (higher LogP), enhancing membrane permeability but reducing aqueous solubility.
- Ester Group : Isopropyl esters generally confer higher stability than methyl or ethyl esters due to increased steric protection of the ester bond.
Limitations of Available Evidence
focuses on Isopropyl Nitrite, an unrelated nitrite ester, while details synthesis pathways for isosorbide phosphate derivatives. Consequently, this comparison relies on extrapolation from general halogenated benzoate chemistry rather than cited experimental results.
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